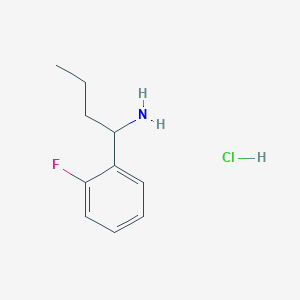

1-(2-Fluorophenyl)butan-1-amine hydrochloride

Vue d'ensemble

Description

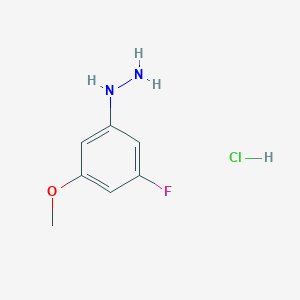

“1-(2-Fluorophenyl)butan-1-amine hydrochloride” is a chemical compound with the molecular formula C10H15ClFN . It is a powder in physical form . The IUPAC name of this compound is 1-(2-fluorophenyl)butan-1-amine hydrochloride .

Molecular Structure Analysis

The InChI code for “1-(2-Fluorophenyl)butan-1-amine hydrochloride” is 1S/C10H14FN.ClH/c1-2-10(12)7-8-3-5-9(11)6-4-8;/h3-6,10H,2,7,12H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“1-(2-Fluorophenyl)butan-1-amine hydrochloride” is a powder in physical form . The molecular weight of the compound is 203.69 g/mol .Applications De Recherche Scientifique

Synthesis and Pharmaceutical Applications

Anti-Influenza Virus Activity : A study by Oka et al. (2001) explored the synthesis of novel tricyclic compounds with unique amine moieties, including derivatives of 1-(2-Fluorophenyl)butan-1-amine hydrochloride, showing potent anti-influenza A virus activity. This positions these compounds as promising anti-influenza agents for human use (Oka et al., 2001).

Anticancer Activity : Research by Asong et al. (2019) investigated compounds including 4-(4-(4-chlorophenyl)-1,4-diazepan-1-yl)-1-(4-fluorophenyl)butan-1-one·2HCl, a derivative of 1-(2-Fluorophenyl)butan-1-amine hydrochloride. These compounds demonstrated significant inhibition of several cancer cell lines, showing promise in anticancer research (Asong et al., 2019).

Anti-Inflammatory Activity : Sun et al. (2019) synthesized fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives, related to 1-(2-Fluorophenyl)butan-1-amine hydrochloride, and found that they displayed significant potential for inhibitory effects on LPS-induced NO secretion, indicating their anti-inflammatory properties (Sun et al., 2019).

Chemistry and Synthesis

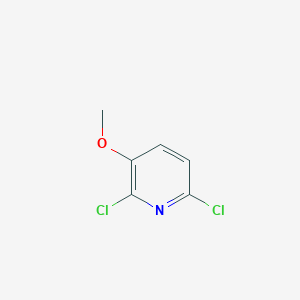

Synthesis Techniques : Tan Bin (2010) discussed the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride, a compound related to 1-(2-Fluorophenyl)butan-1-amine hydrochloride, highlighting the synthesis process, which included amination and cyclization in a non-proton polar solvent, followed by acidification (Tan Bin, 2010).

Chemical Properties and Reactions : A study by Rappoport and Ta-Shma (1971) examined the nucleophilic attacks on carbon-carbon double bonds, focusing on compounds related to 1-(2-Fluorophenyl)butan-1-amine hydrochloride. They observed different orders of reactions and proposed mechanisms based on the study of substituted anilines and alcohols (Rappoport & Ta-Shma, 1971).

Biochemistry and Biological Activity

Biological Studies : Research by Budziak et al. (2019) on 1,3,4-thiadiazoles, which are structurally related to 1-(2-Fluorophenyl)butan-1-amine hydrochloride, presented insights into their fluorescence effects and biological activity. They found that the structure of the substituent system played a significant role in the observed fluorescence effects, which could have implications for their pharmacological potential (Budziak et al., 2019).

Application in Screening Bioassays : Chiang et al. (2009) constructed a minilibrary using solution-phase synthesis that included butan-1-amine, a core compound structurally related to 1-(2-Fluorophenyl)butan-1-amine hydrochloride. The study aimed to screen for cytotoxicity against various cell lines, demonstrating the compound's utility in bioassay screening (Chiang et al., 2009).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

1-(2-fluorophenyl)butan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN.ClH/c1-2-5-10(12)8-6-3-4-7-9(8)11;/h3-4,6-7,10H,2,5,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOGLDBVVSAKGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CC=C1F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluorophenyl)butan-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

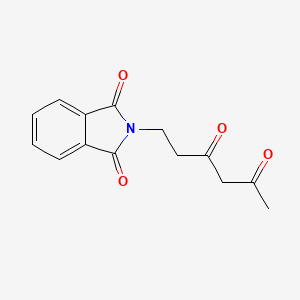

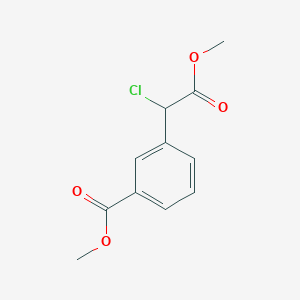

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Methanesulfonylmethyl)phenyl]methanamine hydrochloride](/img/structure/B1445678.png)

![1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride](/img/structure/B1445680.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B1445681.png)

![N-[4-(carbamimidoylmethoxy)phenyl]-2-methylpropanamide hydrochloride](/img/structure/B1445682.png)